molecular formula C22H27NO3S B4964827 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B4964827
M. Wt: 385.5 g/mol
InChI Key: HRHHBNDZGVKHKP-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both dimethoxyphenyl and isopropylphenyl groups, contributes to its potential as a bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 4-isopropylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one has been studied for various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspase pathways. The dimethoxyphenyl and isopropylphenyl groups enhance its binding affinity to these targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-methoxyphenyl]-1,3-thiazolidin-4-one
  • 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-methylphenyl]-1,3-thiazolidin-4-one

Uniqueness

3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-4-one is unique due to the presence of both dimethoxyphenyl and isopropylphenyl groups. This combination enhances its biological activity and makes it a versatile compound for various applications. The structural diversity allows for fine-tuning of its properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3S/c1-15(2)17-6-8-18(9-7-17)22-23(21(24)14-27-22)12-11-16-5-10-19(25-3)20(13-16)26-4/h5-10,13,15,22H,11-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHHBNDZGVKHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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